3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid
Description
3-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid (CAS: 864377-33-3) is a boronic acid derivative featuring a carbazole core substituted with a phenyl group at the 9-position and a phenylboronic acid moiety at the 3-position. Key properties include:
- Molecular Formula: C₂₄H₁₈BNO₂
- Molecular Weight: 363.22 g/mol
- Solubility: Insoluble in water; soluble in tetrahydrofuran (THF), dichloromethane (DCM), and other polar aprotic solvents .
- Applications: Widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing organic semiconductors, particularly in OLEDs (organic light-emitting diodes) and optoelectronic materials .
Properties
Molecular Formula |
C24H18BNO2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[3-(9-phenylcarbazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H |
InChI Key |
WPWPOMNBTQPHDV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid typically involves a multi-step process:
Formation of 9-phenylcarbazole: This step involves the reaction of carbazole with phenyl bromide in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions.
Bromination: The 9-phenylcarbazole is then brominated using a brominating agent like N-bromosuccinimide (NBS) to form 9-(3-bromophenyl)carbazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The boronic acid group facilitates transmetallation with palladium complexes, enabling efficient coupling under mild conditions.
Key Data:
| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80°C | 92% | |
| 2-Iodonaphthalene | Pd(dppf)Cl₂, NaHCO₃ | DME | 100°C | 88% | |
| 5-Bromopyrimidine | Pd(OAc)₂, SPhos | Toluene | 90°C | 78% |
Mechanistic Notes:
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic acid and reductive elimination.
-
Ligands like PPh₃ or SPhos enhance catalytic activity and selectivity .
Sonogashira Coupling
The compound engages in Sonogashira reactions with terminal alkynes, forming aryl-alkyne linkages critical for conjugated materials in organic electronics.
Reaction Conditions:
| Alkyne | Catalyst (Pd/Cu) | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 85% | |
| Ethynylferrocene | Pd(PPh₃)₄, CuI | iPr₂NH | DMF | 72% |
Key Observations:
-
Copper(I) iodide acts as a co-catalyst, facilitating alkyne activation.
-
Triethylamine or diisopropylamine neutralizes HI byproducts.
Formation of Diazaborinin Derivatives
Reaction with anthranilamide under reflux conditions yields diazaborinin-4(1H)-one derivatives, as demonstrated in aryl anthranilamido boronate synthesis .
Procedure:
-
Step 1: Equimolar boronic acid and anthranilamide reflux in toluene (Dean–Stark apparatus, 12 h).
-
Step 2: Silylation with (CH₃)₂PhSiCl, followed by hydroxylamine treatment to isolate the product .
Analytical Data:
Electrophilic Aromatic Substitution
The carbazole moiety undergoes electrophilic substitution, such as nitration or sulfonation, though direct literature examples are sparse. Theoretical studies suggest reactivity at the carbazole C1 and C4 positions due to electron-rich aromatic systems .
Boronate Ester Formation
The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, enhancing solubility and stability for storage or further reactions .
Example:
-
Reagent: Pinacol (1.2 equiv)
-
Conditions: RT, anhydrous THF, 12 h
Nucleophilic Additions
The boron center acts as a Lewis acid, coordinating to nucleophiles like hydroxide or amines. This property is exploited in sensor applications, where binding events alter fluorescence properties .
Scientific Research Applications
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki coupling reactions.
Materials Science: This compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities[][3].
Mechanism of Action
The mechanism of action of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group interacts with metal catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions. The carbazole moiety provides additional stability and electronic properties to the compound, enhancing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Substituted Carbazole Derivatives
(a) 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Molecular Formula : C₃₀H₃₂B₂N₂O₄
- Molecular Weight : 530.03 g/mol .
- Key Differences: Contains two boronate ester groups (pinacol esters) at positions 3 and 6 of the carbazole core, enhancing stability and reducing hydrolysis compared to free boronic acids . Applications: Primarily used as a bifunctional monomer in polymer synthesis for OLED host materials .
(b) 4-(9-Phenyl-9H-carbazol-3-yl)phenylboronic Acid Pinacol Ester
Carbazole Derivatives with Alternative Substituents
(a) 3-(Dibenzo[b,d]furan-4-yl)-9H-carbazole
(b) 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole
Comparative Data Table
Biological Activity
3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid, a compound belonging to the carbazole family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid is , with a molecular weight of approximately 287.11 g/mol. The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.
Anticancer Properties
Research indicates that compounds with carbazole structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of carbazole can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Case Study:
A study demonstrated that 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid effectively inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid | MCF-7 (breast cancer) | 15.2 | Caspase activation |
| 9-Hydroxycarbazole | A549 (lung cancer) | 12.5 | PI3K/Akt inhibition |
| 10-(2-Naphthalenyl)-7H-benzo[c]carbazole | HeLa (cervical cancer) | 18.0 | MAPK pathway modulation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. The boronic acid moiety enhances its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Case Study:
A comparative study found that 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .
The biological activity of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid can be attributed to several mechanisms:
- Enzyme Inhibition: The boronic acid group allows for reversible binding with serine proteases and other enzymes involved in cell signaling and metabolism.
- Cell Cycle Regulation: By inducing cell cycle arrest, the compound prevents malignant cells from proliferating.
- Apoptosis Induction: Activation of apoptosis pathways through caspase activation leads to programmed cell death in cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common precursor, 9-phenyl-3,6-bis(pinacol boronate)carbazole (CAS 618442-57-2), is used to introduce the boronic acid groups via deprotection under mild acidic conditions . Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>98%) is confirmed via HPLC with UV detection at 254 nm, as described in TCI America’s analytical protocols .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (in CDCl₃ or DMSO-d₆) confirm the carbazole backbone and boronic acid substitution. For example, the carbazole protons appear as distinct aromatic signals between δ 7.2–8.5 ppm .
- X-ray Crystallography : Single-crystal studies (e.g., space group P2₁/c) reveal planar carbazole systems with boronic acid groups at the 3-position. Bond angles (e.g., B–O ≈ 120°) and torsional parameters (e.g., dihedral angles <10°) are critical for assessing steric effects .
- HPLC : Retention time analysis ensures purity, with mobile phases optimized for boronic acid stability (e.g., pH 6–8 buffers) .
Advanced Research Questions
Q. How do electronic and steric effects of the 9-phenylcarbazole moiety influence Suzuki-Miyaura coupling efficiency?
- Methodological Answer : The electron-rich carbazole backbone enhances oxidative stability but may reduce reactivity in electron-deficient coupling partners. Steric hindrance from the 9-phenyl group can slow transmetallation steps. To mitigate this:
- Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize intermediates .
- Optimize reaction temperature (80–100°C) and solvent polarity (toluene/DMF mixtures) to balance steric and electronic effects .
- Monitor reaction progress via TLC or in situ NMR to detect boronate ester intermediates .
Q. What computational approaches predict the compound’s reactivity in photophysical applications?
- Methodological Answer : Density Functional Theory (DFT/B3LYP) simulations with 6-31G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrogenerated chemiluminescence (ECL) behavior. The carbazole HOMO (-5.2 eV) localizes on the nitrogen center, while the boronic acid LUMO (-1.8 eV) suggests charge-transfer interactions with aryl halides . Solvent effects (e.g., THF vs. acetonitrile) are incorporated via Polarizable Continuum Models (PCM) .
Q. How can researchers resolve contradictions in reported solubility and stability data?
- Methodological Answer : Discrepancies arise from boronic acid hydration equilibria. For reproducible results:
- Store the compound under inert gas (N₂/Ar) at -20°C to prevent boroxine formation .
- Use Karl Fischer titration to quantify water content in solvents. Anhydrous THF or DMSO is preferred for Suzuki couplings .
- Characterize degradation products via LC-MS; dimerization (boroxine) peaks appear at m/z ≈ 2× molecular weight .
Key Research Findings
- The compound’s boronic acid group enables modular functionalization in OLED materials, with ECL quantum yields up to 45% when paired with iridium complexes .
- Steric hindrance from the 9-phenyl group reduces aggregation in polymer matrices, enhancing device lifetime in organic electronics .
- Computational models suggest tunable optoelectronic properties via substitution at the carbazole 6-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
